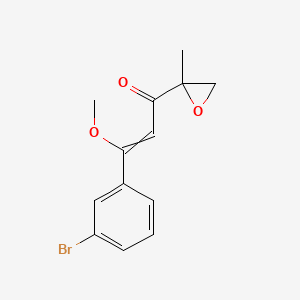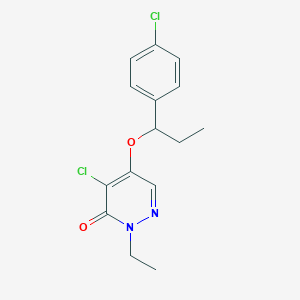
4-Chloro-5-(1-(4-chlorophenyl)propoxy)-2-ethylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-(1-(4-chlorophenyl)propoxy)-2-ethylpyridazin-3(2H)-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyridazinone core substituted with chloro and propoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(1-(4-chlorophenyl)propoxy)-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyridazinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Propoxy Group: The propoxy group can be introduced through nucleophilic substitution reactions using alkyl halides and appropriate bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
4-Chloro-5-(1-(4-chlorophenyl)propoxy)-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro and propoxy groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
4-Chloro-5-(1-(4-chlorophenyl)propoxy)-2-ethylpyridazin-3(2H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Chloro-5-(1-(4-chlorophenyl)propoxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more potent derivatives.
相似化合物的比较
Similar Compounds
- 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
- 4-Chlorophenylboronic acid
- 2,4-Dichlorophenol
Uniqueness
4-Chloro-5-(1-(4-chlorophenyl)propoxy)-2-ethylpyridazin-3(2H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and potential biological activities compared to similar compounds. Its propoxy group, in particular, may contribute to its specific interactions with molecular targets, differentiating it from other chlorinated aromatic compounds.
属性
CAS 编号 |
88093-60-1 |
|---|---|
分子式 |
C15H16Cl2N2O2 |
分子量 |
327.2 g/mol |
IUPAC 名称 |
4-chloro-5-[1-(4-chlorophenyl)propoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C15H16Cl2N2O2/c1-3-12(10-5-7-11(16)8-6-10)21-13-9-18-19(4-2)15(20)14(13)17/h5-9,12H,3-4H2,1-2H3 |
InChI 键 |
DVGOPURTZAECNL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=C(C=C1)Cl)OC2=C(C(=O)N(N=C2)CC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


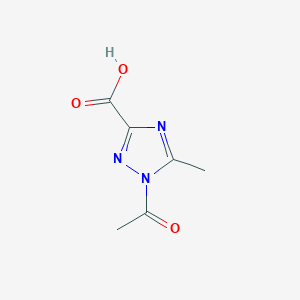
![3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14398271.png)
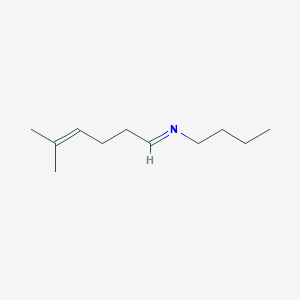
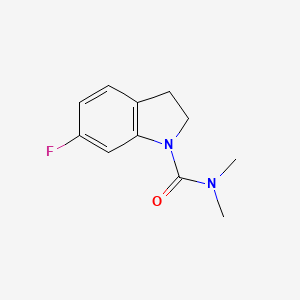
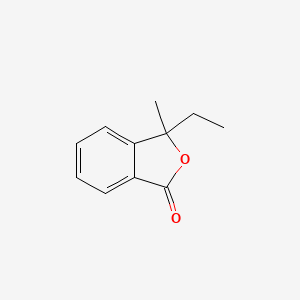
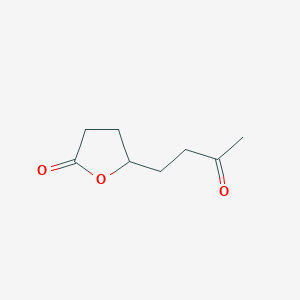

![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
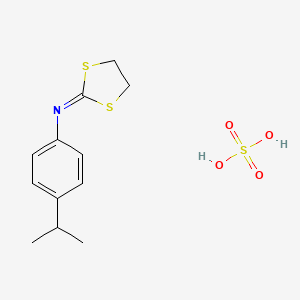
![1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine](/img/structure/B14398316.png)
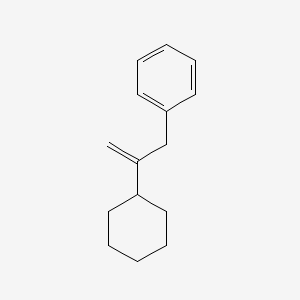

![5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14398327.png)
